molecular formula C8H3F6I2NO B3321995 Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)- CAS No. 1408279-91-3

Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)-

Cat. No.: B3321995
CAS No.: 1408279-91-3
M. Wt: 496.91 g/mol
InChI Key: CRYJTTJPOJWFKT-UHFFFAOYSA-N
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Description

Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)- is a highly specialized organic compound characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)- typically involves multiple steps, starting with the functionalization of the pyridine ring. The methoxy group can be introduced through nucleophilic substitution reactions, while the diiodo groups are typically added via halogenation reactions using iodine or iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced compounds .

Scientific Research Applications

Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. The methoxy group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichloro-4-methoxy-6-(trifluoromethyl)pyridine: Similar in structure but contains chlorine atoms instead of iodine.

    2,6-Dibromo-4-methoxy-3,5-bis(trifluoromethyl)pyridine: Contains bromine atoms instead of iodine.

    2,6-Diiodo-4-methoxy-3,5-dichloromethylpyridine: Contains dichloromethyl groups instead of trifluoromethyl groups.

Uniqueness

Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)- is unique due to the combination of iodine, methoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. The presence of iodine atoms enhances the compound’s reactivity and potential for halogen bonding, while the trifluoromethyl groups contribute to its lipophilicity and stability.

Properties

IUPAC Name

2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6I2NO/c1-18-4-2(7(9,10)11)5(15)17-6(16)3(4)8(12,13)14/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYJTTJPOJWFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=C1C(F)(F)F)I)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6I2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202270
Record name Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408279-91-3
Record name Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408279-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,6-diiodo-4-methoxy-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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